molecular formula C9H11BrN2O3 B1311934 Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate CAS No. 187480-15-5

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

Cat. No.: B1311934
CAS No.: 187480-15-5
M. Wt: 275.1 g/mol
InChI Key: QIURZRMZTODMIT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a nicotinic acid derivative with the molecular formula C₁₀H₁₂BrN₂O₃. Its structure features a pyridine ring substituted with:

  • A bromine atom at position 5,
  • A methoxy group at position 2,
  • A methylamino group at position 6,
  • A methyl ester at position 2.

This compound is primarily used in medicinal chemistry and organic synthesis due to its unique substitution pattern, which influences its reactivity and biological interactions. Its synthesis typically involves sequential halogenation, esterification, and amination steps .

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIURZRMZTODMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445482
Record name methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
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URL https://comptox.epa.gov/dashboard/DTXSID50445482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187480-15-5
Record name Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187480-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate typically involves the bromination of 2-methoxy-6-(methylamino)nicotinic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or acid derivative .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is utilized in the synthesis of potent antagonists for dopamine D2 and D3 receptors. This activity suggests potential applications in treating conditions such as schizophrenia and depression, where neurotransmitter imbalances are prevalent .
  • Medicinal Chemistry
    • The compound serves as a key intermediate in synthesizing various biologically active compounds. For instance, it is involved in the production of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is critical for developing new therapeutic agents targeting neurotransmitter systems .
  • Organic Synthesis
    • As a versatile building block, this compound is employed in creating derivatives with enhanced biological activities or different pharmacological properties. Its structure allows for modifications that can improve binding affinity to specific receptors .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

  • Binding Affinity Studies
    • Research indicates that structural modifications to this compound can significantly alter its interaction profile with dopamine and serotonin receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .
  • Therapeutic Applications
    • The compound's antagonistic properties towards dopamine D2 and D3 receptors suggest its utility in developing treatments for neuropsychiatric disorders. Ongoing research aims to further elucidate its mechanisms of action and potential side effects.
  • Comparative Analysis
    • A comparative study of structurally similar compounds highlighted how variations in substituents affect biological activity. For example, methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate exhibits different receptor binding characteristics due to the substitution of bromine with chlorine.

Summary Table of Structural Variants

Compound NameStructure FeaturesUnique Aspects
Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinateChlorine instead of bromineDifferent halogen may affect receptor binding
Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinateHydroxyl group instead of methoxyPotentially different biological activity
Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinateMethoxy group at position 3Variation in receptor selectivity

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The compound’s biological and chemical properties are highly sensitive to substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Features Reference
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate Br (5), OMe (2), NHMe (6) Unique methylamino group enhances nucleophilicity and binding specificity.
Methyl 5-bromo-6-methoxynicotinate Br (5), OMe (6) Methoxy at C6 reduces steric hindrance, altering reactivity.
Methyl 5-bromo-3-methoxypicolinate Br (5), OMe (3) Methoxy at C3 modifies electronic properties, affecting enzyme inhibition.
Methyl 6-amino-5-bromo-2-methylnicotinate Br (5), NH₂ (6), Me (2) Amino group at C6 enables diverse coupling reactions (e.g., Suzuki).
Methyl 5-(bromomethyl)nicotinate BrCH₂ (5) Bromomethyl group facilitates alkylation but lacks amino functionality.
Key Observations:

Methylamino vs.

Halogen Position: Bromine at C5 is conserved in most analogs, but its pairing with a methylamino group (rather than methoxy or methyl) in the target compound increases its ability to act as a directing group in metal-catalyzed reactions .

Ester Group Flexibility : Methyl esters are common, but ethyl ester analogs (e.g., Ethyl 6-bromo-4-methoxynicotinate) exhibit reduced solubility in polar solvents due to longer alkyl chains .

Key Insights:
  • The methylamino group in the target compound may improve cell permeability compared to hydroxyl- or methoxy-substituted analogs, as seen in Methyl 6-amino-5-bromo-2-methylnicotinate .
  • Bromine at C5 is critical for halogen bonding with biological targets (e.g., enzyme active sites), a feature shared with Methyl 5-chloro-2-hydroxy-6-methylnicotinate .

Biological Activity

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrN2O3C_9H_{11}BrN_2O_3 and a molecular weight of approximately 275.099 g/mol. Its structure features a pyridine ring with a bromine atom, a methoxy group, and a methylamino substituent. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it acts as an antagonist for dopamine D2 and D3 receptors as well as serotonin-3 (5-HT3) receptors, which are crucial in regulating mood, cognition, and various neuropsychiatric conditions. The compound's ability to modulate these receptors suggests potential applications in treating disorders such as schizophrenia and depression.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been studied for its cytotoxic effects on various cancer cell lines. For instance, in vitro assays have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines. The compound was shown to inhibit cell proliferation significantly compared to control groups .
  • Neurotransmitter Modulation : Another study focused on its interaction with dopamine receptors, revealing that structural modifications could enhance binding affinity and selectivity toward these targets. This finding highlights the importance of optimizing chemical structures for improved therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinateChlorine instead of bromineDifferent halogen may affect receptor binding
Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinateHydroxyl group instead of methoxyPotentially different biological activity
Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinateMethoxy group at position 3 instead of position 2Variation in receptor selectivity

This comparison underscores how variations in substituents can significantly influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, and how can purity be ensured?

  • Methodology :

  • Esterification : Start with nicotinic acid derivatives; introduce bromo and methoxy groups via halogenation and alkylation, respectively. Use MoO₃/SiO₂ catalysts for regioselective esterification, as demonstrated in methyl nicotinate synthesis .
  • Purification : Employ column chromatography (e.g., silica gel) and confirm purity via TLC and NMR. For brominated analogs, ensure inert conditions to prevent dehalogenation .
  • Characterization : Use 1^1H/13^13C NMR to resolve substituent positions and LC-MS to confirm molecular weight .

Q. How does the steric and electronic environment of the pyridine ring influence reactivity in this compound?

  • Methodology :

  • Electronic Effects : The bromo group acts as an electron-withdrawing meta-director, while methoxy and methylamino groups are electron-donating. Use DFT calculations to map charge distribution and predict sites for electrophilic/nucleophilic attacks .
  • Steric Considerations : Substituents at positions 2, 5, and 6 create steric hindrance, affecting cross-coupling reactions (e.g., Suzuki). Optimize reaction conditions (e.g., Pd catalysts, ligand systems) for functionalization .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

  • Methodology :

  • Stability Studies : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC. Hydrolysis of the ester bond is pH-dependent; use buffered solutions (pH 1–13) to identify degradation products .
  • Spectroscopy : FTIR to track ester bond cleavage; DSC/TGA for thermal stability .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize analogs with modified bioactivity?

  • Methodology :

  • Protecting Groups : Protect the methylamino group with Boc or Fmoc to direct reactivity to the bromo or methoxy positions .
  • Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling for aryl halide intermediates. Screen ligands (e.g., XPhos, SPhos) to enhance selectivity .
  • Data-Driven Optimization : Apply DoE (Design of Experiments) to balance reaction parameters (temperature, solvent, catalyst loading) for maximum yield .

Q. What contradictions exist in interpreting NMR data for brominated nicotinate derivatives, and how can they be resolved?

  • Methodology :

  • Spin-Spin Coupling : Bromo substituents cause complex splitting patterns. Use 1^1H-1^1H COSY and HSQC to assign overlapping signals .
  • Isotopic Effects : Natural abundance 79^79Br/81^81Br splits peaks in 13^13C NMR. Compare with simulated spectra (e.g., ACD/Labs) for accurate assignments .
  • Contradictions : Discrepancies in integration ratios may arise from paramagnetic impurities. Pre-treat samples with EDTA or use D₂O exchange .

Q. What are the metabolic pathways of this compound in biological systems, and how do they impact its potential as a drug precursor?

  • Methodology :

  • In Vitro Studies : Use liver microsomes or recombinant esterases to identify hydrolysis products (e.g., nicotinic acid derivatives). Monitor via LC-MS/MS .
  • Toxicity Screening : Test methylamino group metabolites (e.g., formaldehyde release) using Ames assay or hepatocyte models .
  • Contradictions : Discrepancies between in vitro and in vivo metabolism may arise from tissue-specific esterase activity. Validate with radiolabeled tracers .

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